molecular formula C8H14N4O B12894022 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine CAS No. 51444-30-5

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine

Cat. No.: B12894022
CAS No.: 51444-30-5
M. Wt: 182.22 g/mol
InChI Key: QSRIMEJLSVTOCT-UHFFFAOYSA-N
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Description

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is a heterocyclic compound that contains both a morpholine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine typically involves the reaction of morpholine with a triazole derivative. One common method involves the use of 1,2,4-triazole and 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may produce a triazole-substituted morpholine .

Scientific Research Applications

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer research, it is believed to induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is unique due to its dual functionality, combining the properties of both the morpholine and triazole rings. This dual functionality enhances its biological activities and makes it a versatile compound in various research fields .

Properties

CAS No.

51444-30-5

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C8H14N4O/c1(2-12-8-9-7-10-12)11-3-5-13-6-4-11/h7-8H,1-6H2

InChI Key

QSRIMEJLSVTOCT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC=N2

Origin of Product

United States

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